7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms, along with a methyl group, makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The reaction conditions often involve the use of solvents like methanol (MeOH) and tetrahydrofuran (THF), and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of oxides and reduced forms of the compound .
Scientific Research Applications
7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-pyrazolo[3,4-b]pyridine
- 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
- 1-methyl-1H-pyrazolo[4,3-b]pyridine
Uniqueness
7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for more versatile chemical modifications and enhances its potential as a therapeutic agent .
Properties
CAS No. |
1426254-96-7 |
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Molecular Formula |
C7H5BrClN3 |
Molecular Weight |
246.5 |
Purity |
95 |
Origin of Product |
United States |
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